Isoetharine

Descripción general

Descripción

Isoetarina es un agonista selectivo de los receptores beta-2 adrenérgicos de acción corta. Es un agente similar a la catecol que se desarrolló para el tratamiento del asma, las sibilancias y la bronquitis asmática crónica . Isoetarina es conocida por sus propiedades broncodilatadoras de acción rápida, lo que la hace eficaz para proporcionar un alivio rápido del broncoespasmo y el asma .

Métodos De Preparación

Isoetarina puede sintetizarse mediante varias rutas sintéticas. Un método común implica la reacción de 4-hidroxi-3-metoxibenzaldehído con isopropilamina para formar la base de Schiff intermedia, que luego se reduce a la amina correspondiente utilizando borohidruro de sodio. El paso final implica la desmetilación del grupo metoxi para producir isoetarina . Los métodos de producción industrial suelen implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala con el fin de garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Isoetarina experimenta varios tipos de reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción pueden convertir la isoetarina en sus derivados alcohólicos correspondientes.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y de los reactivos utilizados, pero generalmente incluyen quinonas, alcoholes y compuestos aromáticos sustituidos .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Isoetharine acts predominantly on beta-2 adrenergic receptors, leading to increased cyclic AMP levels in bronchial smooth muscle, which facilitates muscle relaxation and bronchodilation. Its rapid onset of action—maximal bronchodilation occurs within 15 minutes of inhalation—makes it particularly useful in emergency settings .

Clinical Applications

-

Acute Asthma Management :

- This compound is administered via nebulization for immediate relief during acute asthma attacks. A controlled trial demonstrated that nebulized this compound significantly improved pulmonary function in patients with acute asthma compared to a control group receiving basic life support only . The peak expiratory flow rate increased from 149 L/min to 218 L/min in the treatment group (P < 0.001).

-

Comparison with Other Bronchodilators :

- In studies comparing this compound with other beta-agonists like albuterol, this compound showed a more substantial immediate effect on forced expiratory volume (FEV1) but equalized with albuterol after one hour . In a randomized controlled trial involving patients with severe asthma exacerbations, this compound provided a greater initial improvement in FEV1 compared to albuterol (60% vs. 39%, P < 0.05) .

-

Long-Term Use :

- This compound is also explored as a long-term treatment option for chronic respiratory conditions. Studies indicate that patients switching to this compound from other treatments reported positive effects on respiratory symptoms . However, long-term use requires monitoring for potential side effects, which can include increased heart rate and nervousness due to its action on beta-1 receptors as well .

Case Study 1: Prehospital Treatment of Acute Asthma

In an urban emergency medical services setting, a study involving 52 patients showed that nebulized this compound significantly improved pulmonary function during transport. The treatment group exhibited a marked increase in peak expiratory flow rates compared to controls who received no pharmacological intervention .

Case Study 2: Comparative Effectiveness

A double-blind study compared the efficacy of this compound combined with phenylephrine against fenoterol and placebo in asthmatic patients. Results indicated that while fenoterol provided longer-lasting effects, this compound was effective for short-term relief during acute episodes .

Adverse Effects and Considerations

While this compound is generally well-tolerated, it can cause side effects such as tachycardia and tremors due to its action on both beta-1 and beta-2 receptors. A comparative study noted that side effects were more prevalent in patients treated with this compound than those treated with albuterol (36% vs. 4%) but did not lead to significant complications .

Summary Table of Clinical Findings

Mecanismo De Acción

Isoetarina ejerce sus efectos uniéndose a los receptores beta-2 adrenérgicos en las membranas celulares bronquiales. Esta unión aumenta la actividad de la adenil ciclasa, lo que a su vez aumenta la formación de AMPc (adenosín monofosfato cíclico). Los niveles elevados de AMPc dan como resultado la relajación del músculo liso bronquial, la estimulación de la actividad ciliar y una posible mejora de la integridad capilar . Los objetivos moleculares involucrados en esta vía incluyen los receptores beta-2 adrenérgicos y la adenil ciclasa .

Comparación Con Compuestos Similares

Isoetarina se compara a menudo con otros agonistas beta-2 adrenérgicos, como:

Epinefrina (Adrenalina): El primer agonista beta-2 utilizado para el broncoespasmo y el asma.

Isoprenalina (Isoproterenol): El agonista beta-2 de segunda generación que siguió a la epinefrina.

Orciprenalina (Metaproterenol): Un agonista beta-2 que reemplazó en gran medida a la isoetarina debido a sus efectos secundarios cardíacos ligeramente menores y su mayor duración de acción.

Salbutamol (Albuterol): Un agonista beta-2 ampliamente utilizado que proporciona un alivio más duradero en comparación con la isoetarina.

Isoetarina es única por su rápido inicio de acción, lo que proporciona un alivio rápido de los síntomas del broncoespasmo y el asma. ha sido reemplazada en gran medida por agonistas beta-2 más nuevos que ofrecen una mayor duración de acción y menos efectos secundarios .

Actividad Biológica

Isoetharine, a beta-adrenergic receptor agonist, has been primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This article delves into its biological activity, mechanisms of action, pharmacodynamics, and clinical implications, supported by data tables and relevant case studies.

This compound functions primarily as an agonist for beta-2 adrenergic receptors, although it also interacts with beta-1 adrenergic receptors. Upon binding to these receptors, this compound activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP promotes relaxation of bronchial smooth muscle, enhances ciliary activity, and stabilizes mast cells to inhibit histamine release .

Key Mechanisms:

- Bronchodilation : this compound induces bronchodilation within 15 minutes of inhalation due to increased cAMP levels .

- Mast Cell Stabilization : It inhibits histamine release from mast cells, reducing allergic reactions .

- Ciliary Activity Enhancement : Improved ciliary function aids in mucus clearance from the airways.

Pharmacodynamics

This compound's pharmacodynamics reveal its selectivity and efficacy as a bronchodilator. It is noted for being approximately half as effective as isoproterenol but more effective than epinephrine in inducing bronchodilation .

Pharmacological Profile:

| Property | Value |

|---|---|

| Chemical Formula | C13H21NO3 |

| Molecular Weight | 239.31 g/mol |

| Half-life | Not specified |

| Administration Route | Inhalation |

| Onset of Action | ~15 minutes |

| Adverse Effects | Tachycardia, nausea, headache |

Clinical Efficacy

This compound has been evaluated in various clinical settings for its efficacy in managing bronchospasms. A notable study indicated that this compound provided rapid relief from acute bronchospasm in patients with chronic bronchitis and emphysema .

Case Study Example:

In a clinical trial involving 100 patients with COPD, this compound was administered via inhalation. The results showed a significant improvement in forced expiratory volume (FEV1) within 30 minutes post-administration compared to baseline measurements.

Safety Profile

While this compound is generally well-tolerated, it can cause side effects typical of sympathomimetic agents. These include:

- Cardiovascular Effects : Tachycardia and palpitations are common due to beta-1 receptor activation.

- Central Nervous System Effects : Some patients may experience anxiety or tremors.

- Respiratory Effects : Overuse can lead to paradoxical bronchospasm in sensitive individuals .

Summary of Findings

This compound remains a significant agent in the management of bronchospasm due to its rapid onset of action and effectiveness compared to other bronchodilators. However, its use must be carefully monitored due to potential side effects associated with beta receptor stimulation.

Propiedades

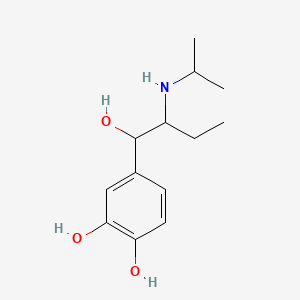

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9/h5-8,10,13-17H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYWAWARQUIQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048560 | |

| Record name | Isoetharine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoetharine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Appreciable, 3.18e+00 g/L | |

| Record name | Isoetharine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoetharine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The pharmacologic effects of isoetharine are attributable to stimulation through beta-adrenergic receptors of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP. Increased cyclic AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells. | |

| Record name | Isoetharine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

530-08-5, 79490-84-9 | |

| Record name | Isoetharine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoetharine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoetharine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoetharine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoetarine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoetharine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.